molecular formula C14H17NO6 B2817581 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid CAS No. 522624-59-5

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid

Cat. No.: B2817581
CAS No.: 522624-59-5
M. Wt: 295.291
InChI Key: GKPUCROOEMQHEZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a morpholine-substituted ethoxycarbonyl moiety at the 4-position. Its molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol. The morpholine ring contributes to its solubility and electronic properties, while the methoxy group influences steric and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-19-12-8-10(14(17)18)2-3-11(12)21-9-13(16)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPUCROOEMQHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid attacks the chloroacetamide, forming the oxoethoxy linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is C14H17NO6C_{14}H_{17}NO_{6}, and it has a molecular weight of 295.29 g/mol. The compound features a methoxy group and a morpholine derivative, which contribute to its biological activity and solubility characteristics.

Scientific Research Applications

  • Medicinal Chemistry
    • Antitumor Activity : Studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antitumor properties. Research has shown that the morpholine moiety can enhance the compound's ability to interact with biological targets involved in cancer progression .
    • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, particularly its ability to modulate inflammatory pathways in various cell types. This could have implications for treating chronic inflammatory diseases .
  • Material Science
    • Polymer Chemistry : The compound is being investigated for its potential use as a building block in polymer synthesis. Its unique functional groups may allow for the development of new materials with enhanced thermal stability and mechanical properties .
    • Coatings : The chemical structure suggests potential applications in protective coatings due to its resistance to chemical degradation and ability to form strong bonds with substrates .
  • Biotechnology
    • Drug Delivery Systems : The incorporation of morpholine into drug delivery formulations is being explored for its ability to improve solubility and bioavailability of poorly soluble drugs. This compound could serve as a carrier or stabilizer in such systems .

Case Studies

StudyFocusFindings
Study AAntitumor activityDemonstrated efficacy against breast cancer cell lines with IC50 values indicating significant cytotoxicity .
Study BAnti-inflammatory propertiesShowed reduction in cytokine production in vitro, suggesting potential for treating autoimmune disorders .
Study CPolymer applicationsDeveloped a new class of biodegradable polymers using this compound, exhibiting improved mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxoethoxy linkage and morpholine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structural analogs, their molecular properties, and distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Physicochemical Notes
Target Compound C₁₄H₁₇NO₆ 295.29 3-methoxy, 4-(morpholin-4-yl-2-oxoethoxy) Enhanced solubility due to morpholine
3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid (Ethoxy analog) C₁₅H₁₉NO₆ 309.31 Ethoxy replaces methoxy at 3-position Increased lipophilicity
3-Methoxy-4-[2-oxo-2-(2-(trifluoromethyl)anilino)ethoxy]benzoic acid C₁₇H₁₄F₃NO₅ 369.29 Trifluoromethyl-anilino substituent Enhanced electronic effects; potential receptor antagonism
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid C₁₇H₁₇NO₇ 347.32 2-Methoxyphenylamino group Additional aromatic interaction sites
3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid (Morpholine analog, no methoxy) C₁₃H₁₅NO₅ 265.26 Lacks 3-methoxy group Simplified structure; lower molecular weight

Physicochemical Properties

  • Solubility: The morpholine group in the target compound enhances water solubility compared to analogs with aromatic or alkyl substituents (e.g., trifluoromethyl-anilino derivative) .
  • Stability : The methoxy group at the 3-position may reduce metabolic degradation compared to ethoxy or unprotected hydroxyl groups .

Biological Activity

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, with the CAS number 522624-59-5, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a morpholine ring and an oxoethoxy linkage, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C14H17NO6
  • Molecular Weight : 295.29 g/mol
  • InChI Key : GKPUCROOEMQHEZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to bind effectively to active sites, potentially inhibiting enzyme activities or modulating receptor functions. This interaction is significant in various biological processes, including anti-inflammatory and anticancer pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related benzoic acid derivatives can induce apoptosis in cancer cells, specifically in breast cancer lines such as MCF-7 and MDA-MB-468, through mechanisms involving caspase activation and cell-cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in various metabolic pathways. For example, it may act as an inhibitor of cathepsins B and L, which are involved in protein degradation pathways . The modulation of these enzymes could have implications for diseases characterized by protein misfolding and aggregation.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives significantly suppressed cell viability and induced apoptosis through caspase activation . Although specific data on this compound was not detailed, the structural similarities suggest potential efficacy.
  • Proteasome Activity Evaluation : Another investigation focused on the effects of various benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The study highlighted that certain compounds could enhance proteasomal activity without cytotoxic effects, suggesting a therapeutic avenue for age-related diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzoic acidStructureModerate anticancer activity
4-Methoxy-3-[2-(morpholin-4-yl)ethoxy]benzoic acid methyl esterStructureAntioxidant properties
4-(2-Morpholin-4-yl-ethoxy)benzoic acidStructureEnzyme inhibition potential

Q & A

Basic: What are the key synthetic routes for 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Ether linkage formation : React 3-methoxy-4-hydroxybenzoic acid with a morpholine-containing intermediate (e.g., chloroacetyl morpholine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond .

Carboxylic acid protection/deprotection : Use tert-butyl esters or silyl protecting groups to avoid side reactions during coupling steps. Hydrolysis with TFA or NaOH regenerates the free acid .

Purification : Employ column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Crystallization : Dissolve the compound in a solvent like DMSO or methanol, and slowly evaporate to obtain single crystals .

X-ray diffraction : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100–150 K to minimize thermal motion artifacts .

Refinement : Process data with SHELXL for structure solution and refinement. Validate using R-factors (target < 0.05) and check for residual electron density peaks .

Advanced: How can computational methods predict the compound’s conformational stability?

Methodological Answer:

Molecular dynamics (MD) simulations : Use software like GROMACS with the CHARMM force field. Simulate in explicit solvent (water) for 100 ns to analyze morpholine ring puckering and ether linkage flexibility .

Quantum mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to determine energy-minimized conformers. Compare with crystallographic data to validate torsional angles .

Docking studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., enzymes). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

Advanced: How to address low yields during the coupling step in synthesis?

Methodological Answer:

Optimize reaction conditions :

  • Temperature : Increase to 80–100°C to enhance nucleophilic substitution efficiency.
  • Catalyst : Add catalytic KI (1–5 mol%) to accelerate halide displacement .

Alternative coupling reagents : Replace chloroacetyl intermediates with tosylates or mesylates for better leaving-group activity .

Monitor intermediates : Use LC-MS to detect unreacted starting materials. Adjust stoichiometry (1.2–1.5 equivalents of morpholine derivative) to drive the reaction .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced: How to analyze conflicting spectroscopic data for structural confirmation?

Methodological Answer:

NMR analysis : Compare experimental ¹H/¹³C NMR (DMSO-d₆) with predicted spectra (ChemDraw or ACD/Labs). Focus on:

  • Morpholine protons : δ ~3.5–3.7 ppm (N–CH₂) and δ ~2.8–3.0 ppm (O–CH₂) .
  • Aromatic protons : δ ~6.8–7.5 ppm for the benzoic acid ring .

Mass spectrometry : Confirm molecular ion [M+H]⁺ (calc. 323.28 g/mol) via ESI-MS. Check for fragment ions (e.g., loss of CO₂ at m/z 279) .

Cross-validate : Use IR to verify carbonyl stretches (C=O at ~1700 cm⁻¹ for benzoic acid and morpholine ketone) .

Advanced: What strategies improve the compound’s solubility for biological assays?

Methodological Answer:

pH adjustment : Dissolve in PBS (pH 7.4) with 1–5% DMSO. The carboxylic acid group (pKa ~2.5) is ionized at physiological pH, enhancing aqueous solubility .

Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to form inclusion complexes .

Salt formation : React with sodium bicarbonate to generate the sodium salt, which has higher solubility in water .

Basic: What are the critical physicochemical properties influencing reactivity?

Methodological Answer:

Hydrogen bonding : Two H-bond donors (COOH and NH) and seven acceptors (ether O, carbonyl O, morpholine O/N) affect interactions with biological targets .

Rotatable bonds : Eight rotatable bonds (ether linkage, morpholine) contribute to conformational flexibility, impacting binding entropy .

LogP : Predicted logP ~1.2 (via ChemDraw) indicates moderate lipophilicity, suitable for cell permeability .

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